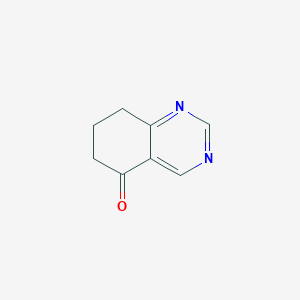

7,8-Dihydroquinazolin-5(6H)-one

Übersicht

Beschreibung

7,8-Dihydroquinazolin-5(6H)-one, also known as 5(6H)-Quinazolinone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a key intermediate in the synthesis of a variety of drugs and is used in the production of a number of important drugs and other compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacology: Potential SERT Inhibitors and Antidepressants

7,8-Dihydroquinazolin-5(6H)-one has been studied for its potential as a Selective Serotonin Reuptake Inhibitor (SERT) , which could make it a valuable compound in the treatment of depression . The compound’s ability to penetrate the blood-brain barrier and its interactions with various CYP450 enzymes have been evaluated, indicating its potential for development into an effective antidepressant .

Medicine: Chiral Recognition in Amino Acid Enantiomers

In medicine, this compound has shown promise in the chiral recognition of amino acid enantiomers . This is crucial for understanding the biological activity of molecules, as different enantiomers can have significantly different effects in the body . The compound’s ability to differentiate between L-type and D-type amino acids could be applied in high-throughput screening for specific chiral amino acids in complex biological samples .

Material Science: Enzymatic Bioreactor Integration

The integration of 7,8-Dihydroquinazolin-5(6H)-one in enzymatic bioreactors within Metal-Organic Frameworks (MOFs) has been explored. This application is particularly relevant for developing new materials with specific chiral recognition capabilities, which can be used in various industrial processes .

Environmental Studies: High-Throughput Screening

In environmental studies, the compound’s role in high-throughput screening for specific chiral amino acids is significant. This application can be used to monitor the presence of specific amino acids in environmental samples, aiding in the assessment of biological contamination and ecosystem health .

Biochemistry: Enantioselective Recognition

Biochemically, 7,8-Dihydroquinazolin-5(6H)-one can be used for enantioselective recognition . This is important for the development of new biochemical assays that require high specificity and can distinguish between different molecular configurations .

Analytical Chemistry: Fluorescence Sensing Model

Lastly, in analytical chemistry, the compound has been part of a fluorescence sensing model . This model uses an enzyme-driven approach to achieve highly efficient enantioselectivity towards common amino acids, which can be applied in the quantification and recognition of these molecules in various samples .

Eigenschaften

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroquinazolin-5(6H)-one | |

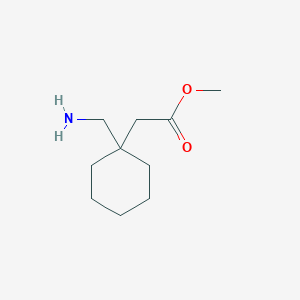

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

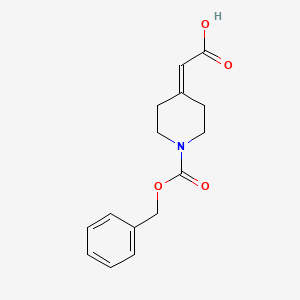

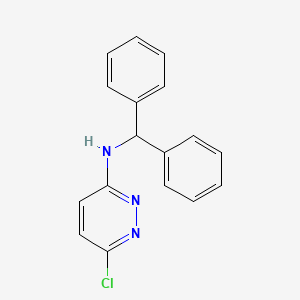

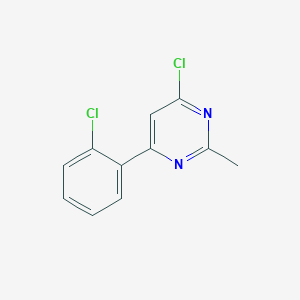

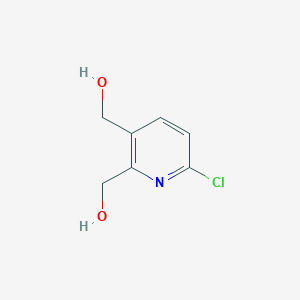

Feasible Synthetic Routes

Q & A

Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?

A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []

Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?

A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.

Q3: Have computational methods been employed to study 7,8-dihydroquinazolin-5(6H)-one derivatives?

A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving 7,8-dihydroquinazolin-5(6H)-one derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)